molecular formula C18H17N3 B8633061 5,6-Di-p-tolylpyrazin-2-amine

5,6-Di-p-tolylpyrazin-2-amine

Cat. No.: B8633061
M. Wt: 275.3 g/mol
InChI Key: CJLGYQZEAYLPNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Di-p-tolylpyrazin-2-amine is a useful research compound. Its molecular formula is C18H17N3 and its molecular weight is 275.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H17N3

Molecular Weight

275.3 g/mol

IUPAC Name

5,6-bis(4-methylphenyl)pyrazin-2-amine

InChI

InChI=1S/C18H17N3/c1-12-3-7-14(8-4-12)17-18(21-16(19)11-20-17)15-9-5-13(2)6-10-15/h3-11H,1-2H3,(H2,19,21)

InChI Key

CJLGYQZEAYLPNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C(N=C2C3=CC=C(C=C3)C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 6-chloro-5-iodopyrazin-2-amine (step 1) (13.74 g, 53.8 mmol) in dioxane (300 ml) was degassed with N2 and treated with p-tolylboronic acid (17.55 g, 129 mmol), K2CO3 (22.30 g, 161 mmol) and PdCl2(dppf)-CH2Cl2-adduct (4.39 g, 5.38 mmol). The orange suspension was stirred at 110° C. for 2 days. After cooling to room temperature the reaction mixture was concentrated under reduced pressure. The crude mixture was absorbed onto silica and purification by chromatography eluting with 0-60% EtOAc in iso-hexane afforded the titled compound as a beige coloured solid;
Quantity
13.74 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
17.55 g
Type
reactant
Reaction Step Two
Name
Quantity
22.3 g
Type
reactant
Reaction Step Two
Quantity
4.39 g
Type
catalyst
Reaction Step Two

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